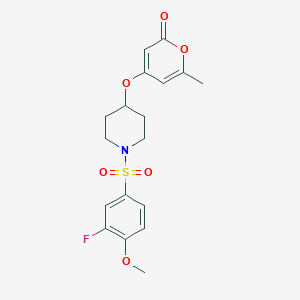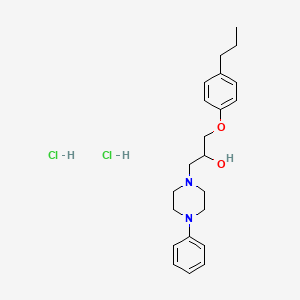
Allylhydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allylhydrazine dihydrochloride is an organic compound with the molecular formula C₃H₁₀Cl₂N₂. It is a derivative of hydrazine, featuring an allyl group attached to the nitrogen atom. This compound is primarily used in research settings due to its ability to inhibit cellular kinases and its potential anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Method: The traditional synthesis of allylhydrazine involves the allylation of hydrazine hydrate with allyl halides such as allyl bromide or allyl chloride. This reaction typically yields a mixture of mono- and diallyl hydrazines.
Protective Group Strategy: To improve selectivity and yield, a protective group strategy can be employed. This involves the use of Boc-hydrazines (e.g., tri-Boc-hydrazine) to selectively produce allylhydrazine.
Industrial Production Methods: Industrial production of allylhydrazine dihydrochloride typically involves the reaction of allyl alcohol with acidified hydrogen chloride gas. This method provides a yield of about 50% .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allylhydrazine can undergo oxidation reactions, often leading to the formation of nitrogen oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert allylhydrazine into simpler hydrazine derivatives.
Substitution: Allylhydrazine can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Simpler hydrazine derivatives.
Substitution: A variety of substituted hydrazine compounds depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Allylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: Allylhydrazine is an inhibitor of cellular kinases, making it useful in studies related to cell signaling and cancer research.
Medicine: Due to its potential anti-cancer properties, allylhydrazine is studied for its effects on colon, prostate, breast, and lung cancer cells.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of allylhydrazine dihydrochloride involves the inhibition of cellular kinases. This inhibition disrupts cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The compound also inhibits angiogenesis by preventing the formation of new blood vessels, which is crucial for tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Hydrazine: A simpler derivative of allylhydrazine, used in various industrial applications.
Diallylhydrazine: A compound with two allyl groups attached to the nitrogen atom, used in organic synthesis.
Boc-hydrazines: Protected hydrazine derivatives used in selective synthesis reactions.
Uniqueness: Allylhydrazine dihydrochloride is unique due to its specific inhibition of cellular kinases and its potential anti-cancer properties. Unlike simpler hydrazine derivatives, it has a more targeted mechanism of action, making it valuable in cancer research and therapeutic development .
Eigenschaften
IUPAC Name |
prop-2-enylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c1-2-3-5-4;;/h2,5H,1,3-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSEEDEVFOVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)

![methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)acetate](/img/structure/B2638000.png)
![2-(3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2638001.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2638004.png)

![2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2638006.png)


![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)
![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)
